Prop-2-enyl aziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl aziridine-1-carboxylate is an organic compound that features a three-membered aziridine ring, which is known for its high strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-enyl aziridine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of aziridine with prop-2-enyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl aziridine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different amine derivatives.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized products.
Substitution: Substitution reactions can occur at the aziridine ring, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Substitution: Nucleophiles such as halides or cyanides can be used in the presence of a suitable catalyst.
Major Products Formed
Nucleophilic Ring Opening: Amine derivatives with various functional groups depending on the nucleophile used.
Oxidation: Oxaziridines and other oxidized products.
Substitution: Substituted aziridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl aziridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules due to its high reactivity and versatility.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of prop-2-enyl aziridine-1-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in synthetic chemistry to create diverse compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylate: Similar in structure but lacks the prop-2-enyl group, making it less reactive in certain reactions.
Aziridine-1-carboxylate: Similar but without the prop-2-enyl group, leading to different reactivity and applications.
Uniqueness
Prop-2-enyl aziridine-1-carboxylate is unique due to the presence of the prop-2-enyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
24653-60-9 |
---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
prop-2-enyl aziridine-1-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-2-5-9-6(8)7-3-4-7/h2H,1,3-5H2 |
InChI-Schlüssel |
AZBWFTLQAAVIBK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)N1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.